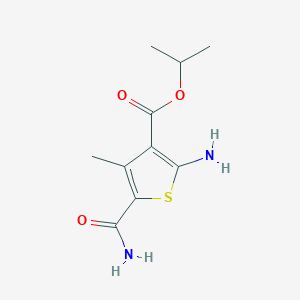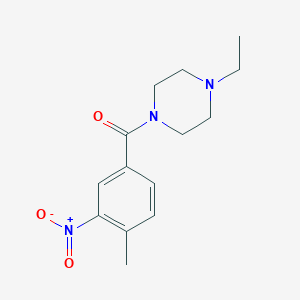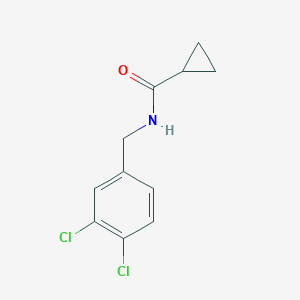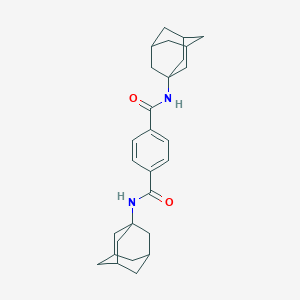
Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in chemical reactions. This particular compound features functional groups that make it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by functional group modifications:
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Functional Group Introduction: The amino and carboxylate groups are introduced through nitration, reduction, and esterification reactions. For instance, nitration of the thiophene ring followed by reduction can introduce the amino group, while esterification can introduce the isopropyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene ring or the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful probe in biochemical assays.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. For example, modifications to the thiophene ring can yield compounds with anti-inflammatory or antimicrobial activities.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and carboxylate groups can form hydrogen bonds or ionic interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an isopropyl ester.
Ethyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate: Similar structure but with an ethyl ester group.
Uniqueness
Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The isopropyl group may provide steric hindrance, affecting how the compound interacts with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
propan-2-yl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4(2)15-10(14)6-5(3)7(8(11)13)16-9(6)12/h4H,12H2,1-3H3,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYUAPWNBROVGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B442489.png)
![methyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B442491.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B442493.png)
![2-[(1-adamantylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B442497.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B442498.png)
![N'-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE](/img/structure/B442499.png)
![4-bromo-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B442501.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B442503.png)
![4-bromo-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B442505.png)

![4-fluoro-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B442507.png)
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B442510.png)

